

4-(Hydroxymethyl)-2-methylphenol safety and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)-2-methylphenol

Cat. No.: B101816

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-(Hydroxymethyl)-2-methylphenol**

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for **4-(Hydroxymethyl)-2-methylphenol**. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The narrative emphasizes the causality behind safety measures, providing a framework for a self-validating culture of safety.

Chemical Identity and Physicochemical Properties

4-(Hydroxymethyl)-2-methylphenol, a substituted cresol, is a bifunctional organic compound featuring both a phenolic hydroxyl group and a primary alcohol (hydroxymethyl) group.^[1] This structure makes it a versatile intermediate in organic synthesis.^[2] Understanding its physical properties is the first step in a thorough risk assessment.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	4-(hydroxymethyl)-2-methylphenol	[1]
Synonym(s)	4-Hydroxy-3-methylbenzyl alcohol	[1] [3]
CAS Number	18299-15-5	[1]
Molecular Formula	C ₈ H ₁₀ O ₂	[1] [3]
Molecular Weight	138.16 g/mol	[1] [3]
Appearance	Colorless crystals or solid	[4]

| Melting Point | Close to room temperature, typical for cresols |[\[4\]](#) |

Note: Data for some specific properties of this exact isomer are limited; properties of related cresol compounds are used for context.

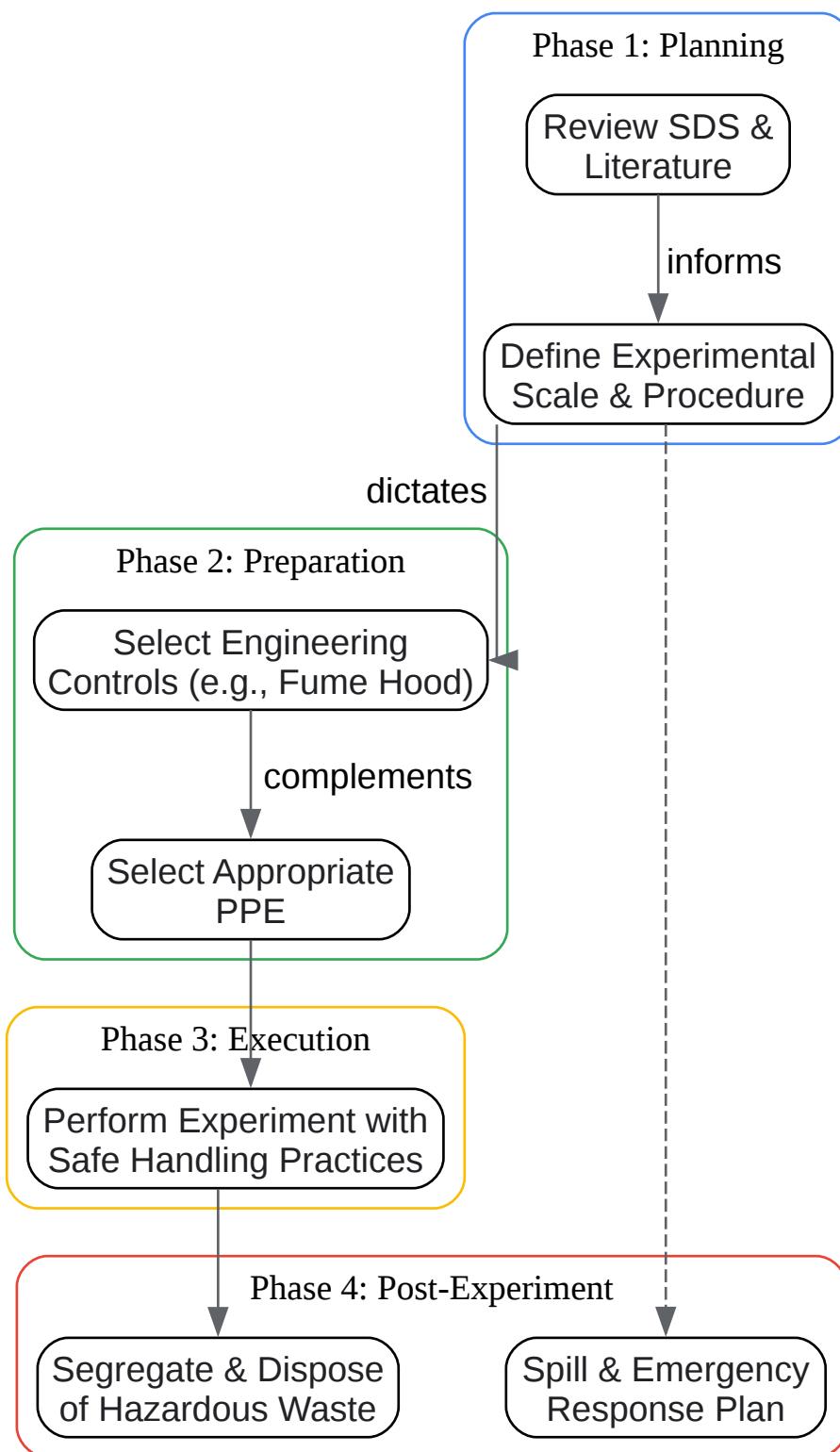
Hazard Identification and Toxicological Profile

While a complete, peer-reviewed toxicological profile for **4-(Hydroxymethyl)-2-methylphenol** is not readily available, the hazards can be reliably inferred from its structural class (substituted phenol/cresol) and data from closely related analogs. Phenolic compounds are known for their ability to cause severe chemical burns and systemic toxicity upon absorption.[\[5\]](#)

GHS Hazard Classification (Probable)

The following classification is synthesized from safety data sheets (SDS) of structurally similar compounds, such as 4-(hydroxymethyl)phenol and other substituted phenols.[\[6\]](#)

Table 2: Probable GHS Hazard Classification


Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation.[6]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation.[6]
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction.[6]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][7][8] |

The primary hazards stem from the phenolic group. Phenol and its derivatives are corrosive and can be rapidly absorbed through the skin, leading to systemic effects on the kidneys, liver, and central nervous system.[4][5] Furthermore, like many fine organic powders, the dust may form explosive mixtures with air if dispersed in sufficient concentration.

Risk Assessment and Control Measures

A dynamic risk assessment is mandatory before any work with this compound begins. The following workflow provides a logical framework for this process.

[Click to download full resolution via product page](#)

Caption: Risk Assessment Workflow for Chemical Handling.

Engineering Controls

The primary engineering control is to minimize inhalation exposure and contain potential spills.

- Chemical Fume Hood: All weighing and handling of the solid, as well as any work with its solutions, must be conducted inside a certified chemical fume hood.[9][10] This is critical to prevent inhalation of airborne particulates and vapors.
- Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[11]
- Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of phenolic compounds.

Table 3: Recommended Personal Protective Equipment (PPE)

Body Part	PPE Specification	Rationale and Best Practices
Hands	Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).	Phenols can penetrate some glove materials. Use proper removal technique to avoid skin contact. Inspect gloves before use and replace immediately if contaminated or damaged. [11]
Eyes/Face	Safety goggles or safety glasses with side shields. A face shield is required when there is a splash hazard.	Provides protection against dust particles and splashes. Standard safety glasses are insufficient. [12]
Body	A flame-retardant lab coat.	Protects skin and personal clothing from contamination.

| Respiratory| A NIOSH-approved respirator with appropriate cartridges. | Required if engineering controls are insufficient or during a large-scale spill cleanup where dust or vapor generation is likely.[\[12\]](#) |

Safe Handling Protocols

Adherence to a strict protocol minimizes the risk of exposure.

- Preparation: Before handling, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
- Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to prevent contamination of balances. Handle with care to avoid generating dust.
- Solution Preparation: Add the solid slowly to the solvent with stirring. Be aware of potential exothermic reactions.

- Post-Handling: After handling, decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected.[6]
- Prohibition: Do not eat, drink, or smoke in the laboratory area.[6][11]

Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

First-Aid Measures

- Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[13] For phenol-specific exposures, after an initial water flush, gently wipe the area with gauze soaked in polyethylene glycol 300 or 400 (PEG-300/400) if available.[5] Seek immediate medical attention.[12]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[7][8] Seek immediate medical attention from an ophthalmologist.
- Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]
- Ingestion: Do NOT induce vomiting.[9][12] Rinse the mouth with water. If the person is conscious, give them a couple of glasses of water to drink. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response

For a minor spill of the solid compound:

- Alert personnel in the immediate area and restrict access.
- Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5] Do NOT use air hoses for cleaning.[6]

- Carefully sweep or vacuum (using an explosion-proof vacuum) the material into a clearly labeled, sealable container for hazardous waste.[6]
- Decontaminate the spill area with an appropriate cleaning solution.
- For major spills, evacuate the area and contact emergency services.

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[9][10]
- Specific Hazards: The compound is combustible. During a fire, irritating and highly toxic gases, such as carbon monoxide and carbon dioxide, may be generated.[7][12] Containers may explode when heated.[9]
- Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][9]

Storage and Disposal

Proper storage and disposal are essential for long-term safety and environmental protection.

Conditions for Safe Storage

- Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
- Keep away from sources of ignition, heat, and direct sunlight.[9]
- Store away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.[9][12]
- Store in a locked cabinet or an area accessible only to qualified personnel.[6][9]

Waste Disposal

- Dispose of this compound and its containers as hazardous waste.

- Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[\[6\]](#) Do not allow the product to enter drains or waterways.[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)-2-methylphenol | C8H10O2 | CID 14251856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Hydroxymethyl)-3-methylphenol Research Chemical [benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. Cresol - Wikipedia [en.wikipedia.org]
- 5. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. fishersci.com [fishersci.com]
- 13. henryschein.ca [henryschein.ca]
- To cite this document: BenchChem. [4-(Hydroxymethyl)-2-methylphenol safety and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101816#4-hydroxymethyl-2-methylphenol-safety-and-handling-precautions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com